molecular formula C18H11BrFNO2 B15061037 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B15061037
M. Wt: 372.2 g/mol
InChI Key: UTBXUAKTXDJPAG-UHFFFAOYSA-N
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Description

6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C18H11BrFNO2 and a molecular weight of 372.19 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorophenyl group, and a quinoline carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C18H11BrFNO2

Molecular Weight

372.2 g/mol

IUPAC Name

6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)

InChI Key

UTBXUAKTXDJPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F

Origin of Product

United States

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